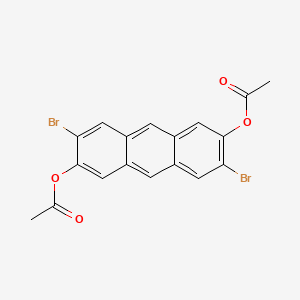

2,6-Diacetoxy-3,7-dibromoanthracene

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H12Br2O4 |

|---|---|

Molecular Weight |

452.1 g/mol |

IUPAC Name |

(6-acetyloxy-3,7-dibromoanthracen-2-yl) acetate |

InChI |

InChI=1S/C18H12Br2O4/c1-9(21)23-17-7-13-3-12-6-16(20)18(24-10(2)22)8-14(12)4-11(13)5-15(17)19/h3-8H,1-2H3 |

InChI Key |

TZSYUPPAVYDJLD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=CC3=CC(=C(C=C3C=C2C=C1Br)OC(=O)C)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Diacetoxy 3,7 Dibromoanthracene and Its Precursors/derivatives

Precursor Synthesis Strategies for Substituted Anthracenes

The creation of specifically substituted anthracenes relies heavily on the synthesis of well-defined precursors. Anthraquinone intermediates are particularly valuable because the quinone structure deactivates the central ring, allowing for more controlled functionalization of the outer rings. semanticscholar.org Alternatively, classic organic reactions can be employed to build the three-ring system from the ground up.

Anthraquinone (anthracene-9,10-dione) derivatives are common precursors for anthracene (B1667546) synthesis. colab.ws Their unique electronic properties, stemming from the electron-withdrawing carbonyl groups, make their modification a distinct challenge that has led to the development of specific synthetic methods. colab.ws

A direct method to convert an anthraquinone to a 9,10-diacetoxyanthracene is through reductive acetoxylation. This process involves the reduction of the quinone carbonyl groups to hydroxyl groups, forming a hydroquinone, which is then immediately acetylated in the same reaction vessel. This one-pot procedure is efficient for protecting the reactive 9 and 10 positions of the anthracene core.

For the synthesis of 2,6-Diacetoxy-3,7-dibromoanthracene, a hypothetical precursor would be 3,7-dibromo-2,6-dihydroxyanthraquinone. This intermediate would undergo reduction, followed by acetylation of all four hydroxyl groups. A final selective deacetylation of the 9 and 10 positions would be required to yield the target anthracene. More commonly, a simple substituted anthraquinone is reduced and acetylated. For example, the reduction of 2,6-diaminoanthraquinone has been studied under various conditions to produce 2,6-diaminoanthracene. researchgate.net Direct reduction often yields a mix of the desired anthracene and the 9,10-dihydroanthracene byproduct. researchgate.net A more controlled method involves the reduction of the anthraquinone to an anthrone, which is then further reduced to the anthracene. researchgate.net

Table 1: Representative Reductive Methods for Anthraquinones

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| 2,6-Diaminoanthraquinone | Tin (Sn) powder | 2,6-Diaminoanthrone | Quantitative |

| 2,6-Diaminoanthrone | Further reduction | 2,6-Diaminoanthracene | 55-65% |

This table presents generalized data based on common reduction methods for anthraquinone derivatives.

Achieving a specific substitution pattern like the 2,6-diacetoxy-3,7-dibromo arrangement requires highly controlled, or regioselective, reactions. The structural characteristics of anthraquinones, particularly the deactivating effect of the carbonyl groups, make the introduction of functional groups a non-trivial task. colab.ws

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are a key approach for forming new carbon-carbon bonds on the anthraquinone scaffold. colab.ws This allows for the introduction of alkyl or aryl groups at specific positions if a halogenated anthraquinone is used as a starting material. For instance, a methyl group was successfully introduced at the 7-position of 1-hydroxyanthraquinone via a Suzuki coupling with methylboronic acid. colab.ws Similarly, methods for introducing halogens, amino groups, and other functionalities at specific locations are crucial for building up the desired precursor. The synthesis of 2,3,6,7-substituted anthracenes is noted as being particularly challenging. chemrxiv.org

An alternative to modifying a pre-existing core is to build the anthracene framework from smaller molecules. This approach allows for the incorporation of substituents from the start.

The Friedel-Crafts reaction is a classic and versatile method for synthesizing the anthracene skeleton. semanticscholar.orgbeilstein-journals.orgwikipedia.org There are two primary variations used for this purpose:

Reaction of Phthalic Anhydride: A substituted benzene can be reacted with phthalic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This forms an o-benzoylbenzoic acid intermediate, which upon heating with a dehydrating agent like concentrated sulfuric acid, cyclizes to form a substituted anthraquinone. slideshare.net The resulting anthraquinone can then be distilled with zinc dust to yield the corresponding anthracene. slideshare.net

Condensation of Benzyl Chlorides: In another approach, two molecules of benzyl chloride (or a substituted derivative) can be condensed in the presence of AlCl₃ to form 9,10-dihydroanthracene, which is subsequently oxidized to anthracene. slideshare.netyoutube.com

The Lewis acid-catalyzed Friedel–Crafts alkylation of electron-rich arenes with aromatic aldehydes has also proven to be an efficient method for preparing various anthracene derivatives. semanticscholar.orgbeilstein-journals.org

Table 2: Examples of Friedel-Crafts Routes to Anthracene Systems

| Reactant 1 | Reactant 2 | Catalyst / Conditions | Intermediate / Product |

|---|---|---|---|

| Phthalic anhydride | Benzene | AlCl₃, then H₂SO₄ | Anthraquinone |

| Benzyl chloride (2 molecules) | - | AlCl₃ | 9,10-Dihydroanthracene |

This table illustrates common starting materials for constructing the anthracene core via Friedel-Crafts reactions. semanticscholar.orgbeilstein-journals.orgslideshare.net

The Elbs reaction provides a method for synthesizing condensed aromatic systems through the pyrolysis of an ortho-methyl substituted benzophenone. wikipedia.org This dehydration reaction, first published in 1884, can produce anthracene from o-methylbenzophenone. wikipedia.orgwordpress.com The necessary acyl compounds for this reaction are often prepared via a Friedel-Crafts acylation. wikipedia.org

The Bradsher reaction is another powerful cyclization method. It involves the acid-catalyzed cyclodehydration of diarylmethanes, specifically substituted 2-arylmethylbenzaldehydes, to form the anthracene framework. beilstein-journals.org This method can produce substituted anthracenes in excellent yields. beilstein-journals.org

These intramolecular cyclization methods are fundamental strategies for constructing the anthracene core and are often preferred for creating derivatives that are not easily accessible through direct substitution. beilstein-journals.org

Construction of the Anthracene Skeleton

Aromatic Cyclodehydration Approaches

Aromatic cyclodehydration is a classical and effective method for the synthesis of the anthracene core. beilstein-journals.orgsemanticscholar.org This approach typically involves the acid-catalyzed cyclization and dehydration of suitably substituted precursors, such as ortho-benzyl aromatic aldehydes or ketones. semanticscholar.org For instance, the Elbs reaction involves the cyclodehydration of an ortho-acyl diarylmethane to furnish the anthracene skeleton. beilstein-journals.orgfirsthope.co.in Another example is the treatment of 2-benzylic aromatic aldehydes or ketones with a catalytic amount of an indium catalyst, which promotes a reductive-dehydration intramolecular cycloaromatization to yield substituted anthracenes in excellent yields. semanticscholar.org Similarly, 2-arylmethylbenzoic acids can undergo cyclodehydration with agents like triflic acid, followed by reduction, to produce anthracene derivatives. beilstein-journals.org

| Precursor Type | Catalyst/Reagent | Outcome | Reference |

| o-Acyl diarylmethane | Heat | Anthracene derivative | beilstein-journals.org |

| 2-Benzylic aromatic aldehyde/ketone | In(OTf)3 | Substituted anthracene | semanticscholar.org |

| 2-Arylmethylbenzoic acid | Triflic Acid / NaBH4 | Substituted anthracene | beilstein-journals.org |

Intramolecular Cyclization Methodologies

Intramolecular cyclization represents a broad category of reactions for constructing the anthracene framework from a single precursor molecule. beilstein-journals.orgnih.gov These methods often rely on forming one or more rings in a single synthetic step.

Key strategies include:

Friedel-Crafts Type Cyclizations: Lewis acid-mediated intramolecular cyclizations are a common route. beilstein-journals.org For example, O-protected ortho-acetal diarylmethanols can undergo acid-catalyzed cyclization to yield 10-OR-substituted anthracenes. beilstein-journals.orgsemanticscholar.org The efficiency of these reactions can be enhanced by the presence of electron-donating groups on the aromatic rings. beilstein-journals.org

Double Ring-Closing Reactions: A promising method for preparing 2,3,6,7-substituted anthracenes involves an intramolecular double ring-closing condensation. beilstein-journals.orgchemrxiv.org This strategy can start from a protected benzenetetracarbaldehyde, which undergoes a double Wittig reaction, followed by deprotection and the final double cyclization to form the anthracene system. beilstein-journals.orgchemrxiv.org

Gold-Catalyzed Cyclization: A concise method for synthesizing substituted anthracenes involves the gold-catalyzed cyclization of o-alkynyldiarylmethanes. This reaction tolerates a variety of functional groups, including halogens and acid-sensitive acetate groups. semanticscholar.org

Metal-Catalyzed Cyclotrimerization Reactions

Transition metal-catalyzed reactions, particularly [2+2+2] cyclotrimerization of alkynes, offer a modern and efficient pathway to the anthracene core. beilstein-journals.orgnih.gov This method allows for the construction of the polysubstituted aromatic system from simpler, non-aromatic precursors. For instance, cobalt-catalyzed cyclotrimerization of bis(propargyl)benzenes with bis(trimethylsilyl)acetylene can be used to synthesize precursors for 2,3,6,7-halogenated anthracenes. semanticscholar.org The combination of CoCl₂·6H₂O and zinc powder has also been reported as an effective catalytic system for these types of cyclotrimerization reactions. nih.gov Transition metals like palladium, nickel, and iridium are also employed in various coupling and cyclization reactions to build the anthracene scaffold. nih.gov

| Metal Catalyst System | Reactant Types | Product | Reference |

| CpCo(CO)2 | Bis(propargyl)benzenes, Alkynes | Substituted Anthracene Precursor | semanticscholar.org |

| CoCl₂·6H₂O / Zn | 1,6-Diynes, Alkynes | Substituted Anthracene | nih.gov |

| Gold (Au) complexes | o-Alkynyldiarylmethanes | Substituted Anthracene | semanticscholar.org |

| Palladium (Pd) complexes | Diphenyl carboxylic acids, Acrylates | Substituted Anthracene | nih.gov |

Introduction of Halogen Substituents in Anthracene Derivatives

Once the anthracene core is synthesized, halogen substituents can be introduced. For a molecule like this compound, this involves the regioselective introduction of bromine atoms onto the terminal rings.

Direct Bromination Reactions on Anthracene Scaffolds

Direct bromination is a common method for functionalizing the anthracene ring system. nih.govresearchgate.net The reaction typically proceeds via electrophilic aromatic substitution, where the positions of substitution are dictated by the electronic properties of the anthracene core and any existing substituents. Anthracene itself readily undergoes bromination at the central 9 and 10 positions to yield 9,10-dibromoanthracene. rhhz.netorgsyn.org However, obtaining substitution on the terminal rings, such as the 2, 3, 6, and 7 positions, can be more challenging and may require specific precursors or reaction conditions. chemrxiv.org For example, the synthesis of 2,9,10-tribromoanthracene can be achieved through the pyridine-induced elimination of a hexabrominated precursor. nih.gov

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is the characteristic reaction of aromatic compounds like anthracene. researchgate.netmasterorganicchemistry.com The mechanism proceeds in two main steps:

Attack of the Electrophile: The aromatic π-system acts as a nucleophile and attacks an electrophile (e.g., Br⁺). This is the slow, rate-determining step as it disrupts the aromaticity of one of the rings, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile. This is a fast step that restores the aromaticity of the ring. masterorganicchemistry.com

For anthracene, electrophilic attack preferentially occurs at the 9 and 10 positions of the central ring. researchgate.netquora.com This is because the resulting arenium ion is more stable, as it preserves the aromaticity of two separate benzene rings at either end of the molecule. stackexchange.com Attack at a terminal ring would leave only a less stable, cumulated naphthalene-like system intact. stackexchange.com

Catalytic Systems for Bromination (e.g., Bromodimethylsulfonium Bromide)

Various reagents and catalytic systems are employed for the bromination of anthracene scaffolds. While molecular bromine (Br₂) can be used, often in solvents like carbon tetrachloride, it is volatile and hazardous. rhhz.netorgsyn.org

Alternative brominating agents include:

N-Bromosuccinimide (NBS): NBS is a convenient source of electrophilic bromine and is often used for nuclear bromination of anthracenes. researchgate.netacs.org The reaction can be accelerated by the presence of iodine. acs.orgnih.gov

Bromodimethylsulfonium Bromide (BDMS): BDMS serves as an efficient and easier-to-handle brominating reagent for the synthesis of 9,10-dibromoanthracene from anthracene in dichloromethane. rhhz.net It is considered a convenient storage form of molecular bromine and can also act as a catalyst by generating dry HBr in situ. rhhz.net

| Brominating Agent | Substrate | Product | Key Features | Reference |

| Molecular Bromine (Br₂) | Anthracene | 9,10-Dibromoanthracene | Standard but hazardous reagent | orgsyn.org |

| N-Bromosuccinimide (NBS) | Anthracene | 9-Bromoanthracene | Milder alternative to Br₂ | researchgate.netacs.org |

| Bromodimethylsulfonium Bromide (BDMS) | Anthracene | 9,10-Dibromoanthracene | Efficient, easy to handle, catalytic properties | rhhz.net |

Synthesis of this compound

Stepwise Synthetic Routes

A plausible and scientifically grounded synthetic route to this compound involves a three-step sequence starting from 2,6-dihydroxyanthraquinone. This pathway includes reduction of the quinone system, regioselective bromination of the resulting anthracene core, and a final acetylation of the hydroxyl groups.

Step 1: Reduction of 2,6-Dihydroxyanthraquinone to 2,6-Dihydroxyanthracene

The initial step in the synthesis is the reduction of the commercially available 2,6-dihydroxyanthraquinone to form the corresponding 2,6-dihydroxyanthracene. A common and effective method for this transformation is the use of sodium borohydride (NaBH₄) in an alkaline aqueous solution. The reaction proceeds by the nucleophilic addition of hydride ions from the borohydride to the carbonyl groups of the anthraquinone, followed by protonation to yield the hydroxyl groups of the anthracene core.

A typical procedure involves dissolving 2,6-dihydroxyanthraquinone in a solution of sodium carbonate (Na₂CO₃) and treating it with an excess of sodium borohydride. The reaction is generally carried out at room temperature under an inert atmosphere, such as argon, to prevent oxidation of the electron-rich dihydroxyanthracene product. researchgate.net

Step 2: Regioselective Bromination of 2,6-Dihydroxyanthracene

The introduction of bromine atoms at the 3 and 7 positions of the 2,6-dihydroxyanthracene core is the most challenging step in this synthesis due to the directing effects of the hydroxyl groups. The hydroxyl groups are activating, ortho-, para-directing substituents. Direct bromination of 2,6-dihydroxyanthracene with bromine in acetic acid has been shown to result in substitution at the 1 and 5 positions, which are ortho and para to the hydroxyl groups.

To achieve the desired 3,7-dibromo substitution pattern, a regioselective approach is necessary. While a specific, high-yield method for the direct 3,7-dibromination of 2,6-dihydroxyanthracene is not prominently documented in readily available literature, the principles of electrophilic aromatic substitution suggest that modification of the reaction conditions or the use of protecting groups could alter the regioselectivity. For instance, employing bulkier brominating agents or specific catalysts might sterically hinder attack at the 1 and 5 positions, thereby favoring substitution at the less sterically hindered 3 and 7 positions. Another potential strategy involves the temporary protection of the more reactive 1, 5, 9, and 10 positions to direct the bromination accordingly.

Step 3: Acetylation of 3,7-Dibromo-2,6-dihydroxyanthracene

The final step in the synthesis of this compound is the acetylation of the hydroxyl groups of the 3,7-dibromo-2,6-dihydroxyanthracene intermediate. This is a standard esterification reaction that can be readily achieved using common acetylating agents.

A widely used method for this transformation is the reaction of the dihydroxy compound with acetic anhydride in the presence of a base catalyst, such as pyridine or a catalytic amount of a strong acid. The reaction is typically carried out at room temperature or with gentle heating to ensure complete conversion. The basic or acidic catalyst activates the acetic anhydride and facilitates the nucleophilic attack of the hydroxyl groups, leading to the formation of the diacetate ester.

Optimization of Reaction Conditions and Yields

Table 1: Summary of Synthetic Steps and Potential Optimization Parameters

| Step | Reaction | Reagents and Solvents | Potential Optimization Parameters |

| 1 | Reduction | 2,6-Dihydroxyanthraquinone, Sodium Borohydride, Sodium Carbonate, Water | Molar ratio of reactants, reaction time, temperature, and purification method. |

| 2 | Bromination | 2,6-Dihydroxyanthracene, Brominating Agent, Solvent | Choice of brominating agent (e.g., Br₂, NBS), catalyst, solvent system, temperature, and reaction time to control regioselectivity. |

| 3 | Acetylation | 3,7-Dibromo-2,6-dihydroxyanthracene, Acetic Anhydride, Catalyst (e.g., Pyridine) | Molar ratio of reactants, choice of catalyst, reaction temperature, and purification method. |

For the reduction of 2,6-dihydroxyanthraquinone, the molar excess of sodium borohydride and the reaction time are critical parameters to ensure complete conversion while minimizing side reactions. The reaction is typically monitored by thin-layer chromatography (TLC) to determine the point of completion.

The optimization of the bromination step is the most critical aspect of this synthesis. A systematic investigation of various brominating agents (e.g., N-bromosuccinimide), solvents of differing polarity, and the use of Lewis acid or other catalysts would be necessary to identify conditions that favor the formation of the 3,7-dibromo isomer. The separation of the desired isomer from other potential brominated products would likely require chromatographic techniques.

The acetylation reaction is generally high-yielding. Optimization would focus on ensuring the complete conversion of both hydroxyl groups and simplifying the purification process. The choice of catalyst and reaction temperature can influence the reaction rate and the formation of any potential byproducts. Purification is typically achieved through recrystallization or column chromatography to obtain the final product in high purity.

Chemical Transformations and Functionalization of 2,6 Diacetoxy 3,7 Dibromoanthracene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective in facilitating the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds at the sites of the bromine atoms. These reactions are fundamental in constructing more complex molecular architectures based on the anthracene (B1667546) scaffold.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds. While direct studies on 2,6-diacetoxy-3,7-dibromoanthracene are not extensively documented, the reactivity of similar dibromoanthracene systems provides significant insights. For instance, the bis-Suzuki-Miyaura cross-coupling reaction of 9,10-dibromoanthracene with various arylboronic acids in the presence of a palladium(0) catalyst has been shown to produce 9,10-diarylanthracenes in good yields epa.gov. This suggests that this compound would readily undergo similar couplings at the 3 and 7 positions. The reaction of 9-bromoanthracene with 2-indenylboronic acid, catalyzed by (dppf)PdCl2, further demonstrates the feasibility of coupling arylboronic acids to a bromoanthracene core nih.gov. The regioselectivity observed in the coupling of 2,6-dihalopurines, where the reaction with one equivalent of boronic acid leads to monosubstitution, indicates that selective functionalization of this compound may also be achievable scispace.com.

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Bromoanthracene Scaffolds Data inferred from reactions on analogous compounds.

| Anthracene Substrate | Boronic Acid | Catalyst / Base | Product | Yield (%) |

| 9,10-Dibromoanthracene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 9,10-Diphenylanthracene | Good |

| 9-Bromoanthracene | 2-Indenylboronic acid | (dppf)PdCl₂ / Na₂CO₃ | 9-(2-Indenyl)anthracene | 52 |

The Stille coupling offers another versatile route for C-C bond formation, utilizing organotin reagents. The reaction mechanism involves oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product wikipedia.org. Although specific examples with this compound are scarce, the general applicability of the Stille reaction to aryl bromides suggests its utility in functionalizing this anthracene derivative wikipedia.orgmsu.edu. The reaction's tolerance to various functional groups makes it a suitable choice for the diacetoxy-substituted substrate. The synthesis of poly(anthracene-2,6-diyl) from a Diels-Alder adduct of 2,6-dibromoanthracene highlights the successful application of organometallic couplings to the 2,6-substituted anthracene core.

Palladium-catalyzed reactions are also instrumental in introducing aryl and alkenyl groups onto the anthracene core. While direct C-H arylation is a possibility, the presence of bromine atoms provides a more conventional handle for cross-coupling. Alkenylation can be achieved through reactions like the Heck or Suzuki-Miyaura coupling with vinylboronic acids. The hydroalkenylation of strained molecules enabled by palladium hydride catalysis presents a novel approach for introducing alkenyl moieties, though its applicability to aryl halides would require further investigation elsevierpure.com.

Nucleophilic Substitution Reactions

The bromine atoms on the anthracene ring are susceptible to nucleophilic substitution, particularly when assisted by a copper catalyst. This allows for the introduction of a variety of functional groups containing oxygen or nitrogen.

Copper-catalyzed nucleophilic substitution reactions provide an effective method for replacing aryl halides with various nucleophiles. While specific studies on this compound are limited, the principles of these reactions are well-established for other aryl bromides. These reactions typically proceed under milder conditions than their uncatalyzed counterparts and exhibit good functional group tolerance.

The introduction of alkoxy and cyano groups can significantly alter the electronic and photophysical properties of the anthracene core.

The synthesis of alkoxy derivatives can be achieved through the copper-catalyzed reaction of this compound with corresponding alkoxides. A general protocol for the synthesis of 2,3-dialkoxyphenazine derivatives involves a Buchwald-Hartwig coupling, which could be adapted for the synthesis of dialkoxyanthracenes nih.gov.

The cyanation of aryl bromides is a valuable transformation for introducing the strongly electron-withdrawing cyano group. Copper-catalyzed cyanation of alkenyl iodides using acetone cyanohydrin as the cyanide source has been demonstrated to be an effective method orgsyn.orgorgsyn.org. A similar approach could be envisioned for the dibromoanthracene derivative. The Rosenmund-von Braun reaction, a classic method for aryl nitrile synthesis, can also be performed under copper catalysis researchgate.net.

Table 2: Potential Nucleophilic Substitution Reactions for this compound Reactions are hypothetical and based on established methodologies for similar substrates.

| Reagent | Catalyst | Product |

| Sodium Methoxide | CuI | 2,6-Diacetoxy-3,7-dimethoxyanthracene |

| Acetone Cyanohydrin / Base | CuI / 1,10-Phenanthroline | 2,6-Diacetoxy-3,7-dicyanoanthracene |

Dehydrobromination Reactions and Aromatization

Dehydrobromination of a brominated dihydroanthracene precursor is a critical step in the synthesis of fully aromatic anthracene derivatives. This transformation can be achieved through various mechanisms, primarily involving the elimination of hydrogen bromide (HBr) to introduce double bonds and restore the aromatic system.

The elimination of HBr from a brominated dihydroanthracene derivative can proceed through several base-induced mechanisms, including E1, E2, and E1cB pathways. The operative mechanism is influenced by factors such as the strength of the base, the solvent, and the stereochemistry of the substrate.

In a typical E2 mechanism, a strong, non-nucleophilic base abstracts a proton from a carbon atom adjacent to the carbon bearing a bromine atom. This proton abstraction occurs in a concerted fashion with the departure of the bromide ion, leading to the formation of a double bond. For a substrate like a substituted 9,10-dihydroanthracene, the removal of two molecules of HBr would be required to achieve full aromaticity. The use of a strong base such as potassium tert-butoxide (t-BuOK) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is common for such transformations. For instance, the base-induced elimination of a hexabromoanthracene derivative has been shown to yield a tetrabromoanthracene, demonstrating the feasibility of this approach for aromatization. rsc.org

The regioselectivity of the elimination is also a crucial aspect. In the case of unsymmetrical substrates, the formation of the more substituted and thermodynamically stable alkene (Zaitsev's rule) is often favored, though the use of bulky bases can lead to the formation of the less substituted alkene (Hofmann product).

Table 1: Illustrative Examples of Base-Induced Dehydrobromination Conditions for Brominated Anthracene Precursors

| Entry | Substrate Analogue | Base | Solvent | Product |

| 1 | Hexabromotetrahydroanthracene | t-BuOK | THF | Tetrabromoanthracene rsc.org |

| 2 | Hexabromotetrahydroanthracene | DBU | Toluene | Tetrabromoanthracene rsc.org |

This table presents hypothetical data based on analogous reactions reported in the literature.

Oxidative dehydrogenation provides an alternative and often milder method for the aromatization of dihydroanthracene systems. A particularly effective reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). DDQ is a powerful oxidant that can abstract hydride ions from the substrate, leading to the formation of double bonds.

The mechanism of DDQ-mediated dehydrogenation is believed to involve a hydride transfer from the dihydroanthracene to the DDQ, forming a carbocation intermediate and the reduced hydroquinone form of DDQ (DDQH2). Subsequent proton loss from the carbocation results in the formation of a double bond. This process is repeated to achieve full aromatization. Studies on the oxidative dehydrogenation of 9,10-dihydroanthracene to anthracene using DDQ have demonstrated high efficiency and selectivity. nih.govresearchgate.net In some cases, the reaction can be performed catalytically with a co-oxidant to regenerate the DDQ. nih.govresearchgate.net

This method is highly valuable for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. The reaction is typically carried out in an inert solvent such as benzene, toluene, or dioxane at elevated temperatures.

Table 2: Representative Conditions for DDQ-Mediated Aromatization of Dihydroanthracenes

| Entry | Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) |

| 1 | 9,10-Dihydroanthracene | DDQ | Benzene | 80 | >95 nih.gov |

| 2 | Substituted 9,10-Dihydroanthracene | DDQ | Toluene | 110 | High nih.gov |

This table is a compilation of data from studies on analogous compounds.

Reactivity Studies of Acetoxy Groups

The acetoxy (-OAc) groups in this compound are susceptible to nucleophilic attack at the carbonyl carbon, leading to cleavage of the acyl-oxygen bond. This reactivity allows for the transformation of the acetoxy functionalities into other important functional groups.

The hydrolysis of the acetoxy groups to the corresponding hydroxyl groups can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield a carboxylate and a hydroxyl group.

Transesterification, the conversion of one ester to another, can also be accomplished under acidic or basic catalysis by reacting the aryl acetate with an alcohol. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org This reaction is often reversible, and the equilibrium can be driven towards the desired product by using a large excess of the reactant alcohol or by removing the alcohol generated as a byproduct. wikipedia.org

Table 3: General Conditions for the Deprotection of Aryl Acetates

| Reaction | Catalyst | Reagents | Solvent |

| Acidic Hydrolysis | HCl, H₂SO₄ | Water | Dioxane/Water |

| Basic Hydrolysis | NaOH, KOH | Water | Ethanol/Water |

| Transesterification | Acid or Base | Alcohol (e.g., Methanol, Ethanol) | Alcohol |

This table provides generalized conditions for reactions of aryl acetates.

Following the hydrolysis of the acetoxy groups to hydroxyl groups, a wide range of derivatization reactions become possible. The resulting 2,6-dihydroxy-3,7-dibromoanthracene can be further functionalized to introduce new properties to the molecule. For instance, the hydroxyl groups can be converted into ethers, other esters, or used to attach the anthracene core to larger molecular architectures.

Common derivatization reactions for phenolic hydroxyl groups include Williamson ether synthesis (reaction with an alkyl halide in the presence of a base), acylation with different acyl chlorides or anhydrides to form new esters, and conversion to triflates for use in cross-coupling reactions. These transformations significantly expand the synthetic utility of the parent compound.

Table 4: Potential Derivatization Reactions of the Corresponding Dihydroxyanthracene

| Reaction Type | Reagents | Product Functional Group |

| Etherification | Alkyl halide, Base (e.g., K₂CO₃) | Alkoxy (-OR) |

| Esterification | Acyl chloride, Pyridine | Ester (-OCOR) |

| Silylation | Silyl chloride (e.g., TBDMSCl), Imidazole | Silyl ether (-OSiR₃) |

| Sulfonylation | Sulfonyl chloride (e.g., TsCl), Base | Sulfonate ester (-OSO₂R) |

This table outlines potential derivatization pathways for the hydrolyzed product.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2,6-Diacetoxy-3,7-dibromoanthracene, both one-dimensional and two-dimensional NMR techniques would be crucial.

High-Resolution ¹H NMR Analysis of Chemical Shifts and Coupling Constants

A high-resolution ¹H NMR spectrum would provide foundational information about the electronic environment of the hydrogen atoms in the molecule. The aromatic protons on the anthracene (B1667546) core and the methyl protons of the acetoxy groups would exhibit distinct chemical shifts. The integration of these signals would confirm the ratio of protons in different environments. Furthermore, the coupling constants (J-values) between adjacent protons would reveal their connectivity, helping to assign their specific positions on the anthracene ring.

Based on the structure of this compound, the following proton signals would be anticipated:

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic Protons | 7.0 - 8.5 | Singlet, Doublet |

| Methyl Protons (Acetoxy) | 2.0 - 2.5 | Singlet |

This table represents expected values and would require experimental verification.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are essential.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.edusdsu.edu It would definitively link each aromatic proton signal to its corresponding carbon atom on the anthracene ring and the methyl protons to the carbonyl carbon of the acetoxy group. columbia.edusdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. columbia.edusdsu.edu This is particularly useful for identifying the connectivity across the quaternary carbons and the ester linkages, thus confirming the positions of the acetoxy and bromo substituents on the anthracene framework. columbia.edusdsu.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Molecular Ion Identification

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the calculation of the elemental formula, confirming the presence of the expected number of carbon, hydrogen, bromine, and oxygen atoms. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) would result in a distinctive M, M+2, and M+4 pattern for the molecular ion peak, providing definitive evidence for the presence of two bromine atoms in the molecule.

MALDI-TOF MS for Polymer Characterization

Should this compound be used as a monomer in polymerization reactions, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry would be a powerful technique for characterizing the resulting polymers. wpmucdn.comuvic.caresearchgate.net This method allows for the determination of the polymer's molecular weight distribution, the identification of repeating units, and information about the end groups of the polymer chains. wpmucdn.comuvic.caresearchgate.nettue.nl

X-ray Crystallography

The definitive three-dimensional structure of this compound in the solid state can be determined by single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a suitable single crystal of the compound must first be grown. The resulting crystal structure would confirm the planar nature of the anthracene core and reveal the orientation of the acetoxy and bromo substituents. This technique is considered the gold standard for structural elucidation when applicable. researchgate.netnih.govscienceasia.org

Analysis of Molecular Conformation and Packing Structures

The data from single-crystal X-ray diffraction allows for a detailed analysis of the molecular conformation and the supramolecular architecture. The planarity of the anthracene ring system is a key feature, although minor distortions can occur due to steric hindrance between bulky substituents. The acetoxy and bromine groups attached to the anthracene core in "this compound" would have their positions and orientations precisely determined.

The crystal packing of anthracene derivatives is often characterized by π-π stacking interactions, where the aromatic rings of adjacent molecules align. mdpi.comresearchgate.net The nature and extent of this stacking are influenced by the substituents. For instance, the presence of bulky groups can lead to offset or herringbone packing arrangements rather than a direct cofacial stacking. uky.edu

Electronic and Vibrational Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption properties of "this compound" can be characterized using UV-Vis spectroscopy. The parent anthracene molecule exhibits a characteristic absorption spectrum with well-defined vibronic bands in the UV region, typically between 300 and 400 nm. researchgate.netresearchgate.net These bands correspond to π-π* transitions within the conjugated aromatic system.

The introduction of acetoxy and bromo substituents is expected to modulate the absorption profile. Both bromine and the oxygen of the acetoxy group have lone pairs of electrons that can interact with the anthracene π-system (a +M or mesomeric effect), which typically leads to a red-shift (bathochromic shift) of the absorption maxima to longer wavelengths. mdpi.com However, the electronegativity of these substituents can also exert an inductive effect (-I), which may have an opposing influence. The precise positions and intensities of the absorption bands would provide insight into the electronic structure of the molecule.

Table 1: Expected UV-Vis Absorption Characteristics for this compound

| Spectral Region | Expected Wavelength Range (nm) | Transition Type | Notes |

| UV-A | 300 - 400 | π-π | Characteristic of the anthracene core, likely red-shifted due to substitution. |

| UV-B / UV-C | < 300 | n-π / π-π* | Higher energy transitions involving the substituents and the aromatic system. |

Cyclic Voltammetry (CV) for Redox Properties

Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a compound, providing information about its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Anthracene and its derivatives are known to undergo reversible or quasi-reversible oxidation and reduction processes corresponding to the formation of radical cations and anions, respectively. cdnsciencepub.comresearchgate.net

For "this compound," the oxidation potential would be influenced by the electron-donating and -withdrawing nature of the substituents. The acetoxy groups are generally considered to be weakly electron-donating, which would tend to lower the oxidation potential compared to unsubstituted anthracene. Conversely, the electron-withdrawing bromo groups would be expected to increase the oxidation potential. The interplay of these effects determines the final redox potentials.

Table 2: Predicted Redox Properties of this compound

| Process | Expected Potential Range (vs. Fc/Fc+) | Associated Orbital | Influencing Factors |

| Oxidation | 0.5 - 1.5 V | HOMO | Combination of electron-donating acetoxy and electron-withdrawing bromo groups. |

| Reduction | -1.5 - -2.5 V | LUMO | Primarily influenced by the electron affinity of the dibromoanthracene core. |

Photoelectron Spectroscopy in Air (PESA) for Electronic Structures

Photoelectron Spectroscopy in Air (PESA) is a technique used to determine the ionization potential of a material, which corresponds to the energy required to remove an electron from the HOMO. This value is crucial for understanding the electronic structure and for applications in organic electronics. osti.govnih.gov For anthracene and its derivatives, the ionization potential is typically in the range of 5-7 eV. rsc.org The substituents on the anthracene core in "this compound" would affect this value. The electron-donating character of the acetoxy groups would tend to lower the ionization potential, while the electron-withdrawing bromo groups would increase it. The measured PESA value would reflect the net electronic effect of these substituents.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting molecular properties from first principles. However, no specific studies employing these methods for 2,6-Diacetoxy-3,7-dibromoanthracene have been identified.

HOMO-LUMO Energy Levels and Band Gap Prediction

There are no available data from theoretical calculations regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels for this compound. Consequently, predictions of its electronic band gap based on these calculations are also unavailable.

Transfer Integrals and Electronic Structure Dimensionality Analysis

A search of scientific databases yielded no information on the calculation of transfer integrals or the analysis of the electronic structure dimensionality for this compound. These calculations are important for assessing the potential of a material for applications in organic electronics by characterizing charge transport properties between adjacent molecules in a solid state.

Electron Density and Electrostatic Potential (ESP) Mapping

No studies containing electron density distributions or electrostatic potential maps for this compound were located. Such maps are valuable for identifying electrophilic and nucleophilic sites within a molecule, offering predictions about its reactivity.

Atoms in Molecules (AIM) Analysis for Bonding Interactions

An Atoms in Molecules (AIM) analysis provides a rigorous method for characterizing the nature of chemical bonds, including non-covalent interactions. No AIM analyses have been published for this compound to date.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can offer insights into the dynamic behavior of molecules and their interactions over time. A thorough literature search did not reveal any studies that have performed molecular dynamics simulations on this compound. Such simulations could provide information on its conformational flexibility and intermolecular interactions in various environments.

Conformational Analysis and Dynamic Behavior

A computational study of this compound would begin with a thorough conformational analysis to identify the most stable three-dimensional arrangements of the molecule. This would involve rotating the acetoxy groups relative to the anthracene (B1667546) core to map the potential energy surface. Quantum mechanical calculations, such as Density Functional Theory (DFT), would be employed to determine the energies of different conformers. The results would likely reveal the preferred orientation of the acetoxy groups, influenced by steric hindrance from the adjacent bromine atoms and electronic effects.

Molecular dynamics simulations could then be used to understand the dynamic behavior of the molecule. These simulations would model the movement of atoms over time, providing insights into the flexibility of the acetoxy groups and the vibrational modes of the anthracene core.

Intermolecular Interactions and Aggregation Behavior

Understanding how molecules of this compound interact with each other is crucial for predicting its solid-state properties. Computational methods would be used to calculate the strength and nature of intermolecular forces, which would include van der Waals forces, dipole-dipole interactions, and potentially halogen bonding involving the bromine atoms.

Analysis of the electrostatic potential surface would highlight regions of positive and negative charge, indicating how molecules are likely to arrange themselves in a crystal lattice. This would provide a theoretical basis for understanding the compound's aggregation behavior and predicting its crystal packing.

Prediction of Material Properties

Based on the foundational understanding of the molecule's structure and interactions, computational models can be used to predict its potential as a functional material.

Computational Prediction of Charge Carrier Mobilities

For applications in organic electronics, the ability of a material to transport charge is a key parameter. Theoretical calculations can estimate the charge carrier mobility. This involves calculating the electronic coupling between adjacent molecules in a predicted crystal structure and the reorganization energy associated with a molecule gaining or losing an electron. These parameters are essential for understanding how efficiently electrons or holes can move through the material.

Design Principles for Functional Organic Materials

By systematically modifying the structure of this compound in silico—for instance, by changing the substituent groups—researchers could establish design principles for new organic materials. These computational experiments would explore how changes in molecular structure affect properties like the energy levels of the frontier molecular orbitals (HOMO and LUMO), which are critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This approach allows for the rational design of molecules with tailored electronic and optical properties.

Applications in Advanced Materials Science

Organic Electronic and Optoelectronic Devices

Anthracene (B1667546) and its derivatives are a significant class of polycyclic aromatic hydrocarbons explored for their versatile electronic properties. researchgate.net Their rigid, planar structure and extended π-conjugation system make them excellent candidates for charge transport and light emission, which are fundamental processes in many organic electronic devices. researchgate.net Modifications to the anthracene core, such as the introduction of bromo and acetoxy groups, are strategic steps to fine-tune the electronic energy levels (HOMO/LUMO), solubility, and solid-state packing of the molecule, thereby influencing its performance in a device.

In the field of OLEDs, anthracene derivatives are widely investigated as blue-emitting materials, a critical component for full-color displays and white lighting applications.

Anthracene-based molecules can function as either the emissive guest in a host-guest system or as the host material itself. The primary role of an emitter is to efficiently convert electrical energy into light. The bulky substituents on the anthracene core can help to prevent π-π stacking in the solid state, which often leads to concentration quenching and a red-shift in emission. While no specific data exists for 2,6-Diacetoxy-3,7-dibromoanthracene as an emitter, its precursor, 3,7-Dibromoanthracene-2,6-diol, provides a scaffold for building more complex emitters.

Achieving stable and efficient deep-blue emission is a major challenge in OLED technology. The color purity and efficiency of anthracene-based emitters are highly dependent on their molecular structure. Functionalization at the 2, 3, 6, and 7 positions of the anthracene core can modify the HOMO-LUMO energy gap to tune the emission wavelength. Bromination, for instance, can influence the electronic properties and facilitate further chemical modifications through cross-coupling reactions to build more sophisticated emitting molecules. However, without experimental data, the specific emission characteristics of this compound remain speculative.

OFETs are fundamental components of organic circuits, and their performance relies on the charge-carrier mobility of the semiconductor layer.

The ordered packing of molecules in the solid state is crucial for efficient charge transport in OFETs. researchgate.net The planar nature of the anthracene core can facilitate π-orbital overlap between adjacent molecules, creating pathways for charge carriers to move. The substituents play a critical role in dictating the molecular packing and, consequently, the charge transport properties. While anthracene itself is known for its semiconducting properties, the specific impact of 3,7-dibromo and 2,6-diacetoxy substitution on the mobility and performance in an OFET device has not been documented for this compound.

In OPVs, organic materials are responsible for light absorption and the generation of charge carriers. Anthracene derivatives can be used as either the electron donor or acceptor material in the photoactive layer.

The effectiveness of a material in an OPV device is determined by its absorption spectrum, energy levels, and charge mobility. The goal is to have a material that absorbs a broad range of the solar spectrum and has appropriate energy level alignment with its partner material (donor or acceptor) to ensure efficient exciton (B1674681) dissociation and charge extraction. While general research on functional organic materials for photovoltaics is extensive, specific studies detailing the use or performance of this compound in solar cells are not found in the available literature. Its potential would depend on its absorption profile and its electronic properties relative to common donor or acceptor materials, for which no data is currently published.

Photoconductors and Organic Semiconductors

This compound serves as a precursor in the synthesis of novel organic semiconductors. The bromo- and acetoxy- functional groups offer versatile sites for chemical modification, allowing for the fine-tuning of the electronic properties of the resulting materials. Through chemical transformations, the acetoxy groups can be converted to hydroxyl groups, which can then be further functionalized. The bromine atoms are key handles for cross-coupling reactions, enabling the extension of the conjugated system, a critical factor for efficient charge transport in organic semiconductors.

Research has demonstrated that anthracene derivatives are promising for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to modify the molecular structure of compounds like this compound allows for the manipulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing the performance of these devices.

| Property | Significance in Organic Semiconductors |

| Extended π-conjugation | Facilitates efficient charge transport. |

| Tunable HOMO/LUMO levels | Allows for optimization of device performance. |

| Chemical functionality | Enables versatile synthesis of new materials. |

Polymeric Materials and Conjugated Polymers

The incorporation of this compound into polymeric structures has led to the development of advanced materials with enhanced optical and electronic properties.

Incorporation into Fluorescent and Light-Emitting Polymers

The anthracene moiety is known for its strong blue fluorescence. By incorporating this compound into polymer chains, materials with high fluorescence quantum yields can be created. The bromine atoms on the anthracene core can be utilized as polymerization points, allowing the anthracene unit to be integrated into the main chain of a conjugated polymer. This approach has been used to synthesize polymers for organic light-emitting diodes (OLEDs). The acetoxy groups can influence the polymer's solubility and morphology, which are important factors for device fabrication.

Development of Conjugated Core-Shell Bottlebrush Polymers

While direct research on the use of this compound in conjugated core-shell bottlebrush polymers is specific, the principles of its application can be inferred from work on similar dibromoanthracene derivatives. In this architecture, a rigid conjugated polymer backbone forms the 'core', and flexible polymer chains form the 'shell'. The dibromo-functionality of the anthracene derivative would allow it to be a key monomer in the synthesis of the conjugated core. This structure helps to prevent aggregation-caused quenching of fluorescence, a common issue in solid-state light-emitting materials. The result is polymers with improved photoluminescent properties in the solid state.

Polymer-Based Electronic Devices

Polymers synthesized using this compound as a monomer can be utilized in a variety of electronic devices. The extended conjugation provided by the anthracene units facilitates charge transport, making these polymers suitable for use as the active layer in OFETs. The ability to process these polymers from solution allows for the fabrication of large-area and flexible electronic devices using printing techniques, which can significantly lower production costs compared to traditional silicon-based electronics.

| Polymer Application | Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Blue-emitting component in the polymer backbone. |

| Organic Field-Effect Transistors (OFETs) | Active charge-transporting layer. |

| Flexible Electronics | Enables solution-processable, printable electronic components. |

Smart Materials and Sensing Applications

The responsive nature of the electronic and optical properties of this compound to external stimuli makes it a candidate for the development of smart materials.

Design of Optical and Electronic Switches

The concept of using anthracene derivatives in molecular switches is well-established. The fluorescence of the anthracene core can be "switched" on and off through chemical or electrochemical signals. For instance, the modification of the acetoxy groups or the reaction at the bromine sites can alter the electronic structure of the molecule, leading to a change in its absorption and emission properties. This principle can be applied to the design of chemosensors, where the interaction with a specific analyte triggers a detectable optical or electronic response. While specific examples for this compound are part of ongoing research, the functional groups present make it a promising platform for such applications.

Functional Fluorescent Dyes

While direct studies detailing the fluorescent properties of this compound are not extensively documented in publicly available literature, the broader class of anthracene derivatives is renowned for its strong fluorescence. The anthracene core provides a rigid, planar structure with an extended π-conjugated system, which is fundamental for high quantum yield fluorescence. The introduction of substituents at the 2, 3, 6, and 7 positions is a known strategy to modulate the emission characteristics of the anthracene fluorophore. For instance, the presence of electron-donating or withdrawing groups can significantly alter the energy levels of the frontier molecular orbitals, leading to shifts in the emission wavelength and influencing the fluorescence quantum yield. The acetoxy groups in this compound could potentially be hydrolyzed to hydroxyl groups, which are known to affect the photophysical properties through mechanisms like excited-state intramolecular proton transfer (ESIPT), a phenomenon that can lead to large Stokes shifts and dual emission, valuable properties for functional dyes.

Molecular Sensors

The development of molecular sensors for the detection of various analytes is a critical area of research. The structure of this compound offers several features that are advantageous for sensor design. The bromine atoms can serve as reactive handles for the introduction of specific recognition moieties through cross-coupling reactions. These recognition units can be designed to selectively bind to target analytes, such as metal ions, anions, or biologically relevant molecules. Upon binding, the electronic properties of the anthracene core can be perturbed, leading to a detectable change in its fluorescence signal (either "turn-on" or "turn-off" response). Furthermore, the acetoxy groups can be modified to enhance solubility in specific media or to introduce additional binding sites, thereby increasing the selectivity and sensitivity of the sensor.

Advanced Architectural Frameworks

The rigid and well-defined geometry of the anthracene scaffold makes this compound an excellent precursor for the construction of larger, more complex molecular architectures.

Synthesis of Anthracene-Based Macrocycles

Anthracene-based macrocycles are of significant interest due to their unique host-guest chemistry, photophysical properties, and potential applications in molecular recognition and self-assembly. The dibromo substitution pattern of this compound allows it to act as a ditopic monomer in macrocyclization reactions. Through reactions such as Suzuki or Sonogashira cross-coupling, this compound can be linked with other complementary building blocks to form large cyclic structures. beilstein-journals.org The acetoxy groups can be retained to influence the solubility and conformation of the resulting macrocycle or can be modified post-macrocyclization to introduce further functionality. The synthesis of such macrocycles often involves a step-wise approach to control the size and shape of the final structure. nih.gov

Precursors for Triptycene (B166850) Derivatives

Triptycenes are a class of three-dimensional, propeller-shaped molecules with a rigid structure that prevents π-stacking, making them valuable components in materials science and supramolecular chemistry. encyclopedia.pubnih.gov Anthracene derivatives are key starting materials for the synthesis of triptycenes via a Diels-Alder reaction with a benzyne (B1209423) precursor. nih.gov Specifically, 2,6-disubstituted anthracenes can lead to the formation of 2,6-disubstituted triptycenes. nih.gov While the direct use of this compound as a precursor for triptycene synthesis is not explicitly detailed, its structural motif is highly relevant. The bromine and acetoxy substituents would be carried over to the triptycene product, providing handles for further functionalization of the rigid three-dimensional scaffold. For instance, methods have been developed for the synthesis of 2,3,6,7-tetrasubstituted triptycenes, highlighting the importance of appropriately functionalized anthracene precursors. google.comgoogle.com

Building Blocks for Anthra[2,3-b:6,7-b']-difuran, -dithiophene, and -diselenophene (ADF, ADT, ADS)

Anthradifurans (ADF), anthradithiophenes (ADT), and anthradiselenophenes (ADS) are classes of fused aromatic compounds that have garnered significant attention for their applications in organic electronics, particularly in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). These molecules possess extended π-conjugation and can exhibit high charge carrier mobilities. The synthesis of these heteroacenes often relies on the functionalization of an anthracene core.

While specific synthetic routes starting from this compound to these specific heteroacenes are not prominently reported, the strategic placement of the bromine atoms at the 3 and 7 positions makes it a conceptually ideal starting point. These positions are adjacent to the sites required for the annulation of the furan, thiophene, or selenophene (B38918) rings. A plausible synthetic strategy would involve the conversion of the acetoxy groups to hydroxyl, thiol, or selenol functionalities, followed by an intramolecular cyclization reaction, likely preceded by the introduction of appropriate ortho-substituents. The synthesis of related 2,3,6,7-substituted anthracene derivatives has been explored, which serves as a proof-of-concept for accessing the necessary substitution patterns for the synthesis of these advanced materials. beilstein-journals.orgchemrxiv.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.